5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-

Descripción general

Descripción

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- is a hydroxylated derivative of arachidonic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which introduce the hydroxyl group at the 8th carbon position of arachidonic acid .

Industrial Production Methods: Industrial production of 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- may involve large-scale enzymatic processes using microbial or plant lipoxygenases. These processes are optimized for high yield and purity .

Types of Reactions:

Oxidation: 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- can undergo further oxidation to form various oxo-derivatives.

Reduction: The hydroxyl group can be reduced to form the corresponding eicosatetraenoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.

Major Products:

Oxidation: Formation of oxo-eicosatetraenoic acids.

Reduction: Formation of eicosatetraenoic acid.

Substitution: Formation of substituted eicosatetraenoic acids with different functional groups.

Aplicaciones Científicas De Investigación

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.

Biology: Investigated for its role in cell signaling and inflammatory responses.

Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.

Industry: Utilized in the development of bioactive compounds and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- involves its interaction with specific receptors and enzymes. It can activate or inhibit various signaling pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These interactions lead to the modulation of gene expression and cellular responses .

Comparación Con Compuestos Similares

8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid: Another hydroxylated eicosanoid with an additional double bond.

12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: A hydroxylated derivative with the hydroxyl group at the 12th carbon position.

Uniqueness: 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- is unique due to its specific hydroxylation pattern and its role in distinct biological processes. Its specific interactions with receptors and enzymes differentiate it from other hydroxylated eicosanoids .

Actividad Biológica

5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,9E,11Z,14Z)-, commonly referred to as 8-Hydroxy-5,9,11,14-eicosatetraenoic acid or simply 8-HETE, is a derivative of arachidonic acid and plays a significant role in various biological processes. This article examines its biological activity, focusing on its mechanisms of action, metabolic pathways, and implications in health and disease.

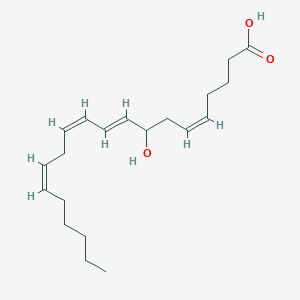

Chemical Structure and Properties

- IUPAC Name : (5Z,8S,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid

- Molecular Formula : C20H32O3

- CAS Number : 98462034

Biological Activity Overview

8-HETE exhibits multiple biological activities primarily through its interaction with specific receptors and its role as a signaling molecule. Its activity is largely mediated by the OXE receptor (also known as GPR99), which is predominantly expressed in eosinophils and other immune cells.

-

Chemoattraction :

- 8-HETE serves as a potent chemoattractant for eosinophils and neutrophils. It has been shown to induce migration in these cells significantly more effectively than other eicosanoids like LTB4 .

- The compound enhances actin polymerization in eosinophils and promotes their infiltration through endothelial barriers .

- Cellular Signaling :

- Metabolite Formation :

Eosinophil Migration Studies

A study demonstrated that 8-HETE significantly enhances eosinophil migration in response to inflammatory stimuli. Eosinophils treated with 8-HETE showed increased expression of CD11b and uPAR (urokinase-type plasminogen activator receptor), facilitating their movement across Matrigel membranes .

Inflammatory Response Modulation

Research indicates that 8-HETE not only attracts immune cells but also modulates their function. It was found to enhance superoxide production in neutrophils when primed with GM-CSF or PAF (platelet-activating factor), indicating its role in amplifying inflammatory responses .

Comparative Biological Activity Table

| Compound | Chemoattractant Activity | MAPK Activation | Eosinophil Migration |

|---|---|---|---|

| 8-HETE | High | Yes | Significant |

| LTB4 | Moderate | Yes | Moderate |

| Eotaxin | Very High | Yes | Very Significant |

Implications in Health and Disease

The biological activities of 8-HETE suggest its potential involvement in various pathological conditions such as asthma and allergic reactions where eosinophil recruitment is critical. Its ability to enhance inflammation may also implicate it in chronic inflammatory diseases.

Clinical Relevance

Research has highlighted the potential of targeting the OXE receptor or modulating the levels of eicosanoids like 8-HETE as therapeutic strategies for managing inflammatory diseases. Understanding the precise roles of such compounds could lead to novel interventions for conditions characterized by excessive eosinophilic activity.

Propiedades

IUPAC Name |

(5Z,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNAYAEIJYXRB-HEJOTXCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347449 | |

| Record name | (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70968-93-3 | |

| Record name | 8-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70968-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which enzymes are primarily responsible for 8-HETE production?

A1: 8-HETE is primarily produced through the action of lipoxygenases (LOX), particularly 12S-lipoxygenase isoenzymes found in various tissues like leukocytes, platelets, and epidermis. [, , ]

Q2: Is 8-HETE always produced as the same enantiomer?

A2: Interestingly, the stereochemistry of 8-HETE production varies depending on the specific 12S-lipoxygenase isoenzyme involved. For example, the platelet-type 12S-lipoxygenase generates 8(R)-HETE, while the leukocyte-type generates 8(S)-HETE. []

Q3: Can 8-HETE be produced from sources other than direct enzymatic conversion of arachidonic acid?

A3: Yes, research has identified alternative biosynthetic pathways for 8-HETE. For instance, 8-HETE can be produced via the 5-lipoxygenase pathway from 20:4 n-3, an analog of arachidonic acid. This pathway also leads to the formation of 8,15-diHETE. []

Q4: What are some of the known biological activities of 8-HETE?

A4: 8-HETE exhibits various biological activities, including chemotactic activity on human neutrophils, meaning it can induce their migration. It has also been linked to oxidative stress and lipid peroxidation, processes implicated in cancer development. [, , ]

Q5: Is 8-HETE solely a pro-inflammatory mediator?

A5: While often associated with inflammation, 8-HETE's role is complex and context-dependent. For instance, studies on intestinal ischemia-reperfusion in mice suggest that 8-HETE is produced alongside both pro- and anti-inflammatory eicosanoids during the early stages of ischemia. []

Q6: Are there any indications that 8-HETE might be involved in chronic diseases?

A6: Yes, elevated levels of 8-HETE have been observed in various pathological conditions, including:

- Ovarian Cancer: Increased prediagnostic serum levels of 8-HETE were linked to a higher risk of developing ovarian cancer, particularly the serous subtype. []

- Aromatase Inhibitor-Induced Arthralgia (AIA): In breast cancer patients, baseline 8-HETE levels were positively associated with the worsening of AIA symptoms, suggesting a potential role in this inflammatory condition. []

- Polycystic Kidney Disease (ADPKD): Patients with ADPKD exhibit higher levels of 8-HETE compared to healthy individuals. Furthermore, urinary 8-HETE levels were found to be positively associated with structural kidney disease progression in a study on pravastatin therapy for ADPKD. [, ]

- Benign Prostatic Hyperplasia (BPH): Elevated levels of 8-HETE were observed in plasma and prostate tissue of rats with BPH. Notably, treatment with traditional Chinese medicine (Phellodendri chinensis cortex and Anemarrhenae rhizoma) significantly reduced 8-HETE levels, correlating with a suppression of inflammation. [, ]

Q7: Could 8-HETE be a potential therapeutic target?

A7: Research suggests that targeting 8-HETE production or signaling pathways could hold therapeutic promise for specific conditions. For example:

- Cancer: The association of 8-HETE with inflammation and oxidative stress in cancer development makes it a potential target for chemoprevention strategies. Studies have shown that green tea polyphenols, known for their anticancer properties, can inhibit 12-LOX activity in colon tumor tissue, thereby reducing 8-HETE production. []

- AIA: Targeting 8-HETE production or signaling could offer new avenues for managing AIA in breast cancer patients. []

Q8: What analytical techniques are commonly employed to study 8-HETE?

A8: A range of advanced analytical techniques are used to identify, quantify, and characterize 8-HETE, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying different HETEs based on their mass-to-charge ratio. This method enables the quantification of 8-HETE and other HETEs in various biological samples. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity in detecting and quantifying 8-HETE and other eicosanoids in complex biological matrices like cell culture media and tissue extracts. [, , , ]

- High-Performance Liquid Chromatography (HPLC): A versatile technique that can be coupled with various detectors, including ultraviolet-visible (UV-Vis) and mass spectrometry (MS), to separate and quantify 8-HETE and its isomers. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.